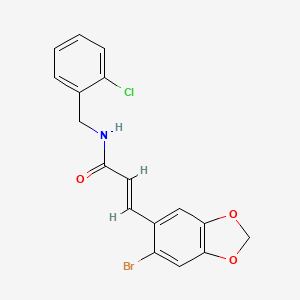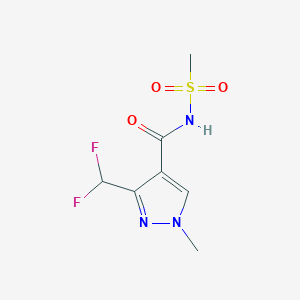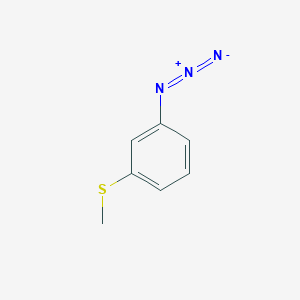
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound, commonly referred to as “Bromo-2-chlorobenzamide”, is a derivative of benzamide and contains both a bromo and a chloro substituent. It has a molecular weight of 331.3 g/mol and a melting point of 113-114 °C. This compound has been used as a building block for the synthesis of several novel compounds, as well as for its potential pharmacological activities.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
- Photodynamic Therapy : The compound is used in photodynamic therapy, particularly due to its good fluorescence properties and high singlet oxygen quantum yield, making it suitable for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antagonist Synthesis and Characterization
- CCR5 Antagonist : This compound has been involved in the synthesis and characterization of non-peptide CCR5 antagonists, which have potential applications in medical research, particularly in HIV and other immune-related conditions (Cheng De-ju, 2014), (H. Bi, 2014).
Antimicrobial and Anti-proliferative Activities
- Antimicrobial and Antiproliferative Properties : Some derivatives of this compound have shown promising results in terms of antimicrobial and anti-proliferative activities, indicating potential use in addressing bacterial infections and cancer (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Molecular Structure and Characterization
- Molecular Structure Studies : The compound's molecular structure has been studied extensively, contributing to the understanding of its chemical properties and potential applications in various fields of chemistry (Hongqi Li, Sreevidya, Narayana, Sarojini, & Yathirajan, 2008).
Synthesis of Novel Compounds
- Synthesis of Novel Compounds : Research has focused on synthesizing new compounds using (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide as an intermediate, exploring its versatility in organic chemistry (H. Bi, 2015).
Impurity Profiling in Synthesis
- Impurity Profiling : This compound has been studied for impurity profiling in the synthesis of methylone, providing insights into the by-products and contaminants that can arise in synthetic processes (Heather, Bortz, Shimmon, & McDonagh, 2017).
Propiedades
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-13-8-16-15(22-10-23-16)7-11(13)5-6-17(21)20-9-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMMLTXILPTRGD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=CC=C3Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=CC=C3Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)

![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2417213.png)

![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)
![5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2417217.png)


![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)
